molecular formula C24H21ClN2O4S B11227866 {6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(2,3-dihydro-1H-indol-1-yl)methanone

{6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B11227866
M. Wt: 469.0 g/mol
InChI Key: AOGZMTQSZLANCU-UHFFFAOYSA-N
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Description

6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Benzoxazine Ring: The benzoxazine ring can be constructed through cyclization reactions involving appropriate precursors.

    Attachment of the Benzenesulfonyl Group: Sulfonylation can be carried out using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(2,3-dihydro-1H-indole-1-carbonyl)-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: A similar compound with slight variations in functional groups.

    2-(2,3-Dihydro-1H-indole-1-carbonyl)-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the chloro group.

    6-Chloro-2-(2,3-dihydro-1H-indole-1-carbonyl)-4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the methyl group on the benzenesulfonyl moiety.

Properties

Molecular Formula

C24H21ClN2O4S

Molecular Weight

469.0 g/mol

IUPAC Name

[6-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C24H21ClN2O4S/c1-16-6-9-19(10-7-16)32(29,30)27-15-23(31-22-11-8-18(25)14-21(22)27)24(28)26-13-12-17-4-2-3-5-20(17)26/h2-11,14,23H,12-13,15H2,1H3

InChI Key

AOGZMTQSZLANCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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